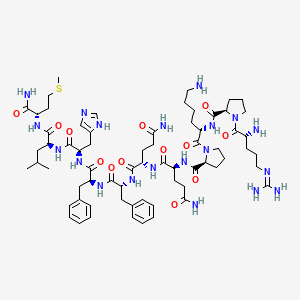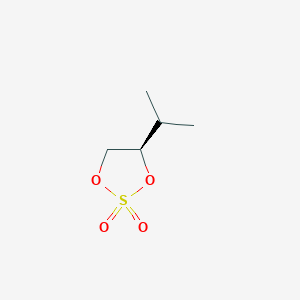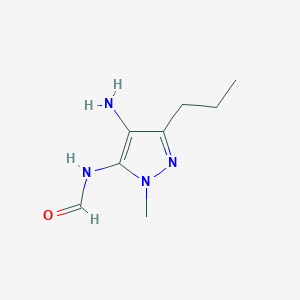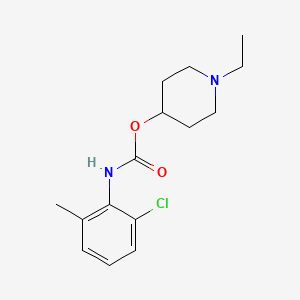
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrimidinone core substituted with amino, benzylthio, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone typically involves the reaction of 6-aminothiouracil with benzyl bromide in the presence of a base such as sodium hydroxide. This is followed by treatment with potassium thiocyanate in a mixture of pyridine and bromine in dimethylformamide (DMF) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the pyrimidinone core or the benzylthio group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidinone core.
Applications De Recherche Scientifique
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as tumor growth suppression .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-2-phenylbenzothiazole: Known for its antitumor properties and studied extensively for its biological activities.
6-amino-2-cyanobenzothiazole: Used in bioluminescent imaging and bioorthogonal ligations.
6-amino-5-carboxamidouracils: Important for the synthesis of substituted xanthines, which have various biological activities.
Uniqueness
6-amino-2-(benzylthio)-5-phenyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzylthio group, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C17H15N3OS |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-amino-2-benzylsulfanyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H15N3OS/c18-15-14(13-9-5-2-6-10-13)16(21)20-17(19-15)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,18,19,20,21) |
Clé InChI |
GNFKDFXYMIFLAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)

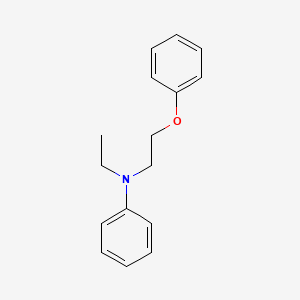
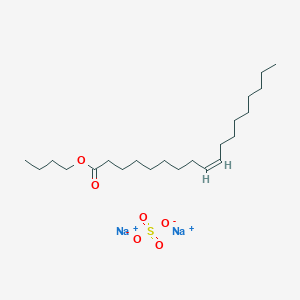
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)
